Fluorosulfonyl vs. Chlorosulfonyl Stability
Arylsulfonyl fluorides, including the target compound, exhibit markedly superior stability compared to arylsulfonyl chlorides under typical reaction conditions. The fluorosulfonyl group is stable to silica gel chromatography and aqueous workup, whereas the corresponding chlorosulfonyl moiety rapidly hydrolyzes [1].
| Evidence Dimension | Hydrolytic Stability |
|---|---|
| Target Compound Data | Stable to aqueous workup and silica gel chromatography |
| Comparator Or Baseline | 3-Bromo-2-chloro-5-(chlorosulfonyl)benzoic acid (analogous structure) |
| Quantified Difference | Qualitative: Fluorosulfonyl group is stable, chlorosulfonyl group is hydrolytically unstable. |
| Conditions | Aqueous or protic media, typical organic reaction workup conditions |
Why This Matters
This stability is critical for synthetic routes requiring aqueous workups or purification by standard chromatography, eliminating the need for anhydrous handling and specialized purification techniques required for sulfonyl chlorides.
- [1] Zhong, T., Chen, Z., Yi, J., Lu, G., & Weng, J. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 32(9), 2736-2750. View Source
